Vinblastine derivative with antineoplastic activity against CANCER. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (ANTINEOPLASTIC COMBINED CHEMOTHERAPY PROTOCOLS).
Vindesine sulfate
CAS No.: 59917-39-4
VCID: VC21338245
Molecular Formula: C43H57N5O11S
Molecular Weight: 852.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Vindesine sulfate is the sulfate salt form of vindesine, a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus. It is used as a chemotherapy agent in the treatment of various malignancies, including leukemia, lymphoma, melanoma, breast cancer, and lung cancer . Vindesine sulfate works by binding to and stabilizing tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle, which is essential for cell division . Pharmacological ActivityVindesine sulfate exhibits antineoplastic activity against a range of cancers. It is particularly effective against acute leukemia, lung cancer, carcinoma of the breast, squamous cell carcinoma of the esophagus and head and neck, Hodgkin's disease, and non-Hodgkin's lymphomas . The drug's pharmacokinetics show a triphasic elimination pattern with a terminal half-life of approximately 24.2 hours, primarily metabolized by the liver . Clinical Use and Side EffectsVindesine sulfate is used extensively in chemotherapy protocols, often in combination with other drugs. The major side effects include myelosuppression and neurotoxicity. Other common side effects are alopecia, nausea, vomiting, and local tissue irritation if the drug extravasates during administration . Antitumor ActivityVindesine sulfate has shown significant antitumor activity in various studies. For instance, it caused a 113% prolongation of life in mice with B16 melanoma and completely inhibited the growth of certain osteogenic sarcomas and lymphosarcomas at specific doses . In clinical settings, vindesine sulfate has been studied for its efficacy in treating small cell lung cancer, non-small cell lung cancer, lymphoma, and metastatic melanoma . Combination TherapiesVindesine sulfate is often used in combination with other chemotherapy drugs to enhance its effectiveness. Common combination therapies include CHOEP (Cyclophosphamide, Epirubicin, Vindesine, Etoposide, and Prednisone), CVD (Cisplatin, Vindesine, and Dacarbazine), and ACVBP (Doxorubicin, Cyclophosphamide, Vindesine, Bleomycin, and Prednisone) . Chemical and Pharmacological Data
Clinical Use and Side Effects
Combination Therapies
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CAS No. | 59917-39-4 | ||||||||||||||||||||||||
Product Name | Vindesine sulfate | ||||||||||||||||||||||||
Molecular Formula | C43H57N5O11S | ||||||||||||||||||||||||
Molecular Weight | 852.0 g/mol | ||||||||||||||||||||||||
IUPAC Name | methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1 | ||||||||||||||||||||||||
Standard InChIKey | COFJBSXICYYSKG-UNNXMZBYSA-N | ||||||||||||||||||||||||
Isomeric SMILES | CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | ||||||||||||||||||||||||
SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O | ||||||||||||||||||||||||
Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | ||||||||||||||||||||||||
Colorform | Crystal from ethanol-methanol | ||||||||||||||||||||||||
Melting Point | 230-232 °C 230 - 232 °C |
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Physical Description | Solid | ||||||||||||||||||||||||
Solubility | 7.00e-02 g/L | ||||||||||||||||||||||||
Synonyms | 4,5-diaminopentanoic acid 4,5-diaminopentanoic acid dihydrochloride 4,5-diaminopentanoic acid dihydrochloride, (S)-isomer 4,5-diaminopentanoic acid, (S)-isomer 4,5-diaminovaleric acid DAVA |
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Reference | Todd, G.C., et al., Toxicol. Environ. Health 1, 843 (1976) Owellen, J.R., et al., Biochem. Pharmacol., 26, 1213 (1977) |
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PubChem Compound | 134688670 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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